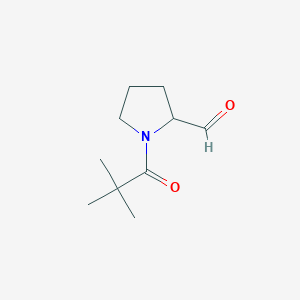
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde is an organic compound with the molecular formula C10H17NO2. It is a derivative of pyrrolidine, featuring a dimethylpropanoyl group and a carbaldehyde group attached to the pyrrolidine ring.
Preparation Methods
The synthesis of 1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidine and 2,2-dimethylpropanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the carbaldehyde group.
Industrial Production: On an industrial scale, the synthesis may involve more efficient catalytic processes to increase yield and reduce production costs.
Chemical Reactions Analysis
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbaldehyde group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde can be compared with other similar compounds, such as:
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid: This compound has a carboxylic acid group instead of a carbaldehyde group, leading to different chemical properties and reactivity.
Proline Derivatives: Other proline derivatives may have different substituents, affecting their biological activity and applications.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(2,2-dimethylpropanoyl)pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3 |
InChI Key |
FXZDITHAMSUCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde](/img/structure/B13162355.png)

![3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13162371.png)








![1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea](/img/structure/B13162417.png)
